molecular formula C10H22N2 B7872538 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine

1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine

Cat. No.: B7872538
M. Wt: 170.30 g/mol
InChI Key: RBBOLZXFCDXMCL-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine ( 1250643-59-4) is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . This molecule features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a prominent and versatile scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring's significance stems from its sp3-hybridization, which allows researchers to efficiently explore three-dimensional pharmacophore space, and its ability to influence the stereochemistry and physicochemical properties of potential drug candidates, potentially enhancing solubility and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . As a pyrrolidine-based building block, this compound is primarily valued in scientific research for the synthesis of novel biologically active molecules . Its structure makes it a key advanced intermediate for developing compounds for various research applications, including targeting enantioselective proteins and G-protein-coupled receptors (GPCRs) . The mechanism of action for derivatives of this compound would be highly specific to the final synthesized molecule and its biological target, often involving binding to specific protein sites through stereochemistry and functional group interactions . This product is intended for research and development use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-4-9(2)7-11-10-5-6-12(3)8-10/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBOLZXFCDXMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Halogenated Intermediates

A prevalent method involves alkylation of pyrrolidine precursors using halogenated intermediates. For example, 1,4-dichlorobutane reacts with methylamine under catalytic conditions to form the pyrrolidine backbone. Potassium iodide (KI) enhances reactivity by facilitating halogen exchange, enabling ring closure at atmospheric pressure.

Example Protocol

  • Reactants : 1,4-dichlorobutane, methylamine (30–50% aqueous), KI (2.5–6 mol%)

  • Solvent : Diglyme or anisole (400–800 mL/mol)

  • Conditions : 100–120°C, 3–8 hours, atmospheric pressure

  • Yield : >88% purity, >99% after distillation

This method avoids high-pressure equipment, making it industrially scalable.

Reductive Amination of Pyrrolidin-3-One Derivatives

Reductive amination of ketone intermediates offers stereochemical control. For instance, (S)-4,5-dihydro-3-methyl-2(3H)-furanone is reduced to a secondary amine, followed by bromination and ring closure with 3-methylbutylamine.

Key Steps

  • Reduction : NaBH₄ or LiAlH₄ converts ketones to alcohols.

  • Bromination : PBr₃ or HBr introduces bromine at the 3-position.

  • Ring Closure : Reaction with 2-methylbutylamine forms the target compound.

Yield : 70–96% enantiomeric excess (ee) depending on the starting material.

Hydroaminomethylation for Direct Amine Attachment

Hydroaminomethylation (HAM) couples aldehydes and amines via transition-metal catalysis. A study using N-methylallylphthalimide and primary amines under CO/H₂ pressure achieved tertiary amines, which were deprotected to yield 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine.

Optimized Conditions

  • Catalyst : Rhodium or ruthenium complexes

  • Pressure : 30–200 bar CO/H₂

  • Temperature : 100–150°C

  • Yield : 85–96% for protected intermediates; 67–94% after deprotection

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Purity (%)
Nucleophilic SubstitutionScalable, low-cost reagentsRequires distillation for high purity88>99
Reductive AminationHigh stereoselectivityMulti-step, sensitive to moisture70–9695–98
HydroaminomethylationOne-pot synthesis, tunable substituentsHigh-pressure equipment needed67–9490–95

Advanced Modifications and Protecting Groups

Benzyl and Allyloxycarbonyl Protection

In a patent by US5977381A, benzyl groups protect amines during synthesis. Subsequent deprotection with allyl haloformate in heptane (30–70°C) yields the free amine.

Mesylation for Enhanced Reactivity

Methanesulfonyl chloride activates hydroxyl intermediates, enabling nucleophilic displacement by 2-methylbutylamine. This approach avoids racemization in chiral centers.

Reaction Pathway :

  • Mesylation : (R)-8 → (R)-9 using MsCl/Et₃N.

  • Substitution : (R)-9 + 2-methylbutylamine → target compound.

Yield : 89–96% for mesylated intermediates.

Industrial-Scale Considerations

Solvent Selection

Ethers like tetrahydrofuran (THF) improve amine solubility and reduce side reactions. Diglyme’s high boiling point (>162°C) prevents azeotrope formation with methylamine.

Catalyst Efficiency

KI in nucleophilic substitution lowers activation energy by 30–40%, enabling reactions at ≤120°C. Transition-metal catalysts in HAM require rigorous removal to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Introduction to 1-Methyl-N-(2-methylbutyl)pyrrolidin-3-amine

1-Methyl-N-(2-methylbutyl)pyrrolidin-3-amine, with the CAS number 1250643-59-4, is a compound that has garnered attention in various scientific fields, particularly in pharmacology and organic chemistry. This article explores its applications, focusing on its biological activity, synthesis methods, and potential therapeutic uses.

Chemical Properties and Structure

Molecular Formula : C10_{10}H22_{22}N2_2
Molecular Weight : 170.30 g/mol
Structure : The compound features a pyrrolidine ring substituted with a methyl group and a branched alkyl chain, which may influence its biological activity and receptor interactions.

Pharmacological Research

1-Methyl-N-(2-methylbutyl)pyrrolidin-3-amine is primarily studied for its interaction with the κ-opioid receptor (KOR), which is implicated in pain modulation, stress response, and mood regulation. Research indicates that compounds targeting KOR can have significant therapeutic potential for conditions such as anxiety and depression.

Case Studies

  • Kappa-opioid Receptor Antagonism : A study highlighted the duration of action of selective κ-opioid receptor antagonists, suggesting that compounds like 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine could exhibit prolonged effects due to their ability to activate signaling pathways such as c-Jun N-terminal kinase (JNK) . This mechanism may provide insights into developing long-lasting analgesics with reduced side effects.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of various alkaloids and pharmaceutical agents. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity.

Synthetic Approaches

  • Alkaloid Synthesis : Various synthetic methods have been developed to incorporate the α-tertiary amine motif present in 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine into larger alkaloid frameworks . This versatility makes it a valuable building block in medicinal chemistry.

Neuropharmacology

Research indicates that the compound may influence neurochemical pathways related to mood disorders. Its interaction with KOR could modulate neurotransmitter release, providing a potential avenue for treating conditions like depression and anxiety.

Data Table: Summary of Research Findings

StudyFocusFindings
Bruchas et al. (2011)KOR AntagonismLong duration of action linked to JNK activation; implications for pain management.
Portoghese et al. (1987)PharmacokineticsInvestigated receptor interactions; suggested slow clearance contributes to prolonged effects.
Grimwood et al. (2011)Synthetic MethodsDeveloped derivatives using 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine as a precursor; enhanced biological properties observed.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length and Branching : The 2-methylbutyl group in the target compound provides intermediate steric bulk compared to shorter (2-methylpropyl) or longer (pentan-3-yl) chains. Bulkier substituents may enhance lipid solubility, impacting bioavailability .
  • Aromatic vs. Aliphatic Substituents : Benzyl-substituted analogs (e.g., N-Benzyl-N-methylpyrrolidin-3-amine) exhibit distinct electronic properties due to aromatic π-systems, which may favor interactions with biological targets compared to purely aliphatic chains .
  • Synthetic Accessibility : Yields for cyclopropyl/pyridinyl analogs (17.9%) are lower than typical alkylamine derivatives, likely due to steric hindrance during coupling reactions .

Physicochemical and Spectroscopic Properties

  • Melting Points : The cyclopropyl/pyridinyl analog (104–107°C) demonstrates higher crystallinity than aliphatic derivatives, which are typically oils at room temperature (e.g., N-[(S)-1-Phenylethyl]N-(3-methyl-2-butenyl)amine in is a colorless oil) .
  • Spectroscopic Signatures :
    • ¹H NMR : Aliphatic N-alkyl substituents (e.g., 2-methylbutyl) show characteristic methyl/methylene resonances at δ 0.8–1.5 ppm, while aromatic analogs exhibit upfield-shifted aromatic protons (δ 7.0–8.5 ppm) .
    • IR Spectroscopy : Primary and secondary amines in analogs like 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit N–H stretches near 3298 cm⁻¹, absent in tertiary amines like the target compound .

Biological Activity

1-Methyl-N-(2-methylbutyl)pyrrolidin-3-amine, also known as N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine features a pyrrolidine ring with specific alkyl substitutions that influence its biological properties. The unique substitution pattern contributes to its distinct reactivity and binding affinities compared to similar compounds, such as N-methylpyrrolidine and N-ethyl-N-(2-methylbutyl)pyrrolidine.

Compound NameStructure FeaturesUnique Properties
N-MethylpyrrolidinePyrrolidine ring with methyl substitutionBasic amine; potential as a solvent
N-Ethyl-N-(2-methylbutyl)pyrrolidin-3-amineEthyl group instead of methylDifferent alkyl chain alters solubility
1-Methyl-N-pentylpyrrolidinePentyl substitution on nitrogenLonger alkyl chain may enhance lipophilicity

The biological activity of 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound modulates the activity of these targets, leading to diverse biological effects. Specific pathways involved depend on the context of its application, particularly in neuroscience and medicinal chemistry.

Biological Activity

1-Methyl-N-(2-methylbutyl)pyrrolidin-3-amine has shown potential in several biological assays:

  • Antibacterial Activity : Similar compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that modifications in the pyrrolidine ring can enhance antibacterial efficacy .
  • Neuropharmacological Effects : Given its structural characteristics, the compound is being investigated for its potential as a therapeutic agent targeting neurological disorders. Its ability to penetrate the blood-brain barrier could make it a candidate for further research in neuropharmacology.

Structure-Activity Relationships (SAR)

Research has highlighted the importance of specific functional groups in determining the biological activity of pyrrolidine derivatives. For example, the presence of methyl groups has been linked to improved binding affinity and enhanced pharmacokinetic properties. In structure–activity relationship studies, certain modifications have led to increased potency against targeted pathways, such as the PI3K/mTOR pathway implicated in cancer treatment .

Case Studies

  • Binding Affinity Studies : A study demonstrated that structural modifications in similar compounds significantly influenced their binding affinity to target proteins involved in cell growth and proliferation. The introduction of polar groups was shown to enhance interactions with hydrophobic pockets in target proteins, improving overall potency .
  • Antiproliferative Activity : Compounds structurally related to 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine were tested for antiproliferative effects in vitro. Results indicated that specific substitutions could lead to a marked increase in intrinsic potency compared to non-substituted variants .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via nucleophilic substitution between 1-methylpyrrolidine and 3-methylbutan-2-amine. Key parameters include:

  • Solvents : Polar aprotic solvents (e.g., THF, DMF) improve reaction kinetics.
  • Catalysts : Acidic or basic catalysts (e.g., trifluoroacetic acid) enhance amine reactivity .
  • Temperature : Mild heating (40–60°C) balances yield and side-product formation.
    Optimization strategies :
  • Use Design of Experiments (DOE) to test solvent/catalyst combinations.
  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the pyrrolidine ring (e.g., methyl and butyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (170.30 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies amine N–H stretches (~3300 cm1^{-1}) and C–N vibrations .

Q. What are the common chemical reactions involving 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine, and how do reaction conditions influence product formation?

  • Oxidation : With KMnO4_4/H2_2O2_2, hydroxylated derivatives form at the pyrrolidine ring.
  • Reduction : LiAlH4_4 reduces secondary amines to tertiary amines, altering steric effects .
  • Substitution : Halogenation (e.g., Cl/Br) at the butyl chain requires electrophilic reagents (e.g., SOCl2_2) .
    Key factors : Solvent polarity, temperature, and reagent stoichiometry dictate regioselectivity.

Q. How can researchers determine the physicochemical properties of 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine experimentally?

  • Solubility : Test in solvents (e.g., water, ethanol, DCM) via gravimetric analysis .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition points.
  • LogP : Reverse-phase HPLC measures hydrophobicity, critical for bioavailability studies .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in substitution reactions involving 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine?

Discrepancies arise from:

  • Steric hindrance : Bulky substituents on the pyrrolidine ring limit nucleophile access.
  • Catalyst deactivation : Acidic conditions may protonate amines, reducing reactivity.
    Resolution : Use kinetic studies (e.g., stopped-flow spectroscopy) to map rate constants under varied conditions .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of oxidation reactions for this compound?

Density Functional Theory (DFT) calculates:

  • Electron density maps : Identify susceptible C–H bonds on the pyrrolidine ring.
  • Transition-state energies : Compare pathways for hydroxylation vs. over-oxidation .
    Validation : Correlate computational predictions with experimental LC-MS data .

Q. What crystallographic challenges arise in resolving the structure of 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine, and how can SHELX software address them?

  • Disorder : Flexible butyl chains cause diffraction ambiguities.
  • Twinning : Common in pyrrolidine derivatives; SHELXL’s TWIN command refines twin laws .
    Protocol : Collect high-resolution data (≤1.0 Å) and use SHELXD for phase determination .

Q. How does 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine compare structurally and functionally to analogs like 1-(cyclopropylmethyl)pyrrolidin-3-amine?

  • Structural differences : Cyclopropyl groups enhance ring strain, increasing reactivity.
  • Biological activity : Analog studies (e.g., receptor binding) suggest substituent size impacts affinity .
    Method : Perform SAR analyses using molecular docking (e.g., AutoDock) and in vitro assays .

Q. What experimental designs are recommended to assess the compound’s interaction with neurotransmitter receptors?

  • In vitro assays : Radioligand binding (e.g., 3^3H-labeled ligands) quantify affinity for dopamine/serotonin receptors .
  • In silico screening : Molecular dynamics (MD) simulations predict binding stability at receptor active sites .
    Validation : Cross-reference with electrophysiology data (e.g., patch-clamp for ion channel modulation) .

Q. How can researchers resolve discrepancies in reported solubility data for 1-methyl-N-(2-methylbutyl)pyrrolidin-3-amine across solvents?

  • Standardize protocols : Use USP guidelines for solubility testing.
  • Control variables : Temperature (±0.1°C), solvent purity (HPLC-grade), and equilibration time (24–48 hrs) .
    Analytical tools : UV-Vis spectroscopy quantifies saturation points via Beer-Lambert law .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.